![molecular formula C9H10N2O B2515249 2-Propyl[1,3]oxazolo[4,5-b]pyridine CAS No. 104711-71-9](/img/structure/B2515249.png)
2-Propyl[1,3]oxazolo[4,5-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propyloxazolo[4,5-b]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system. This compound is of interest due to its potential pharmacological activities and its role as a building block in organic synthesis. The unique structure of 2-Propyloxazolo[4,5-b]pyridine allows it to participate in various chemical reactions, making it a versatile compound in medicinal chemistry and material science.
Applications De Recherche Scientifique
2-Propyloxazolo[4,5-b]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an inhibitor of enzymes and receptors.
Industry: The compound is used in the synthesis of dyes and pesticides due to its fluorescence properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyloxazolo[4,5-b]pyridine can be achieved through several methods. One common approach involves the condensation reaction of 2-amino-3-hydroxypyridine with benzoyl chlorides in the presence of a basic catalyst such as SBA-Pr-NH2 under microwave irradiation . This method offers advantages such as short reaction times, high yields, and simple work-up procedures.
Industrial Production Methods
Industrial production of 2-Propyloxazolo[4,5-b]pyridine typically involves scalable methods that ensure high purity and yield. The use of microwave-assisted synthesis and heterogeneous catalysts like SBA-Pr-NH2 allows for efficient production while minimizing the use of hazardous solvents .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propyloxazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolo[4,5-b]pyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole or pyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted oxazolo[4,5-b]pyridines, which can exhibit diverse pharmacological activities .
Mécanisme D'action
The mechanism of action of 2-Propyloxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, leading to the inhibition of enzymatic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aryloxazolo[4,5-b]pyridines: These compounds share a similar core structure but differ in the substituents attached to the oxazole ring.
Isoxazolo[4,5-b]pyridines: These compounds have an isoxazole ring instead of an oxazole ring, leading to different chemical properties and biological activities.
Uniqueness
2-Propyloxazolo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in synthetic chemistry and drug development .
Propriétés
IUPAC Name |
2-propyl-[1,3]oxazolo[4,5-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-2-4-8-11-9-7(12-8)5-3-6-10-9/h3,5-6H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFZINYSBFEYNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(O1)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
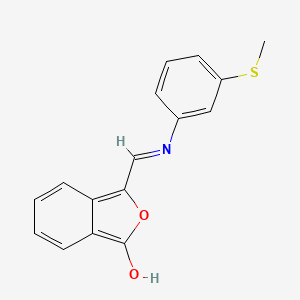

![2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide](/img/structure/B2515169.png)

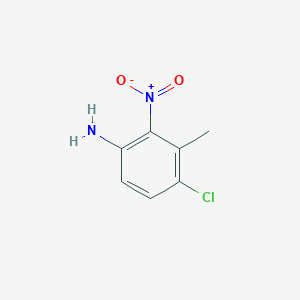
![N-cyclopropyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2515175.png)

![2-{[6-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B2515178.png)
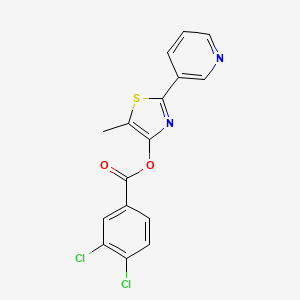

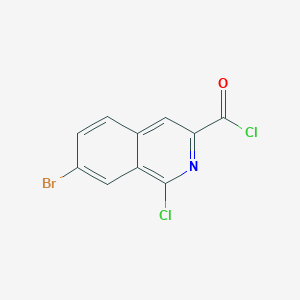
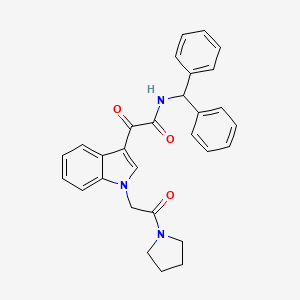
![4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde](/img/structure/B2515187.png)
![2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile](/img/structure/B2515188.png)
